Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a sulfonamide group at position 5 of the benzofuran core, with acetyl and 4-ethylphenyl substituents. The compound features an ethyl ester at position 3 and a methyl group at position 2.
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-5-16-7-10-18(11-8-16)30(26,27)23(15(4)24)17-9-12-20-19(13-17)21(14(3)29-20)22(25)28-6-2/h7-13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXMSFNVGDWEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that some substituted benzofurans have shown significant cell growth inhibitory effects in various types of cancer cells.
Mode of Action
It is suggested that substituted benzofurans may interact with their targets to inhibit cell growth, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents at positions 2, 3, and 5. Key comparisons include:
| Compound Name | Substituents (Position 5) | Ester Group (Position 3) | Molecular Formula | Pharmacological Notes | Reference CAS/Evidence |
|---|---|---|---|---|---|
| Target Compound | Acetyl[(4-ethylphenyl)sulfonyl]amino | Ethyl | Not explicitly provided* | Potential antimicrobial/antitumor activity inferred from analogs | — |
| Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | Butyryl[(2,4-dimethylphenyl)sulfonyl]amino | Ethyl | C24H27NO6S | Improved lipophilicity due to bulky aryl group | 518321-10-3 |
| Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | Cyclohexylcarbonyl[(4-methylphenyl)sulfonyl]amino | Ethyl | C26H29NO6S | Enhanced metabolic stability from cyclohexyl group | 670258-36-3 |
| Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | (4-tert-butylphenyl)sulfonylamino | Pentyl | C25H31NO5S | Increased solubility due to longer ester chain | 477487-72-2 |
| Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | Cyanomethoxy | Ethyl | C14H13NO4 | Higher reactivity from electron-withdrawing cyano group | 314745-59-0 |
| Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | (4-fluorophenyl)sulfonyl(isonicotinoyl)amino | Ethyl | C25H21FN2O6S | Fluorine enhances lipophilicity and bioavailability | 518319-16-9 |
*Molecular formula inferred from analogs: Likely C23H24N2O6S (approximate molecular weight ~480 g/mol).
Key Comparison Points
Substituent Effects on Bioactivity: Sulfonamide vs. Aryl Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas fluorinated aryl groups (e.g., 4-fluorophenyl in ) improve metabolic stability.
Ester Chain Length :
- Ethyl esters (target compound) offer moderate solubility, while pentyl esters (e.g., ) increase hydrophobicity, affecting membrane permeability.
Crystallographic Properties :
- Benzofuran derivatives often form intermolecular hydrogen bonds (e.g., carboxyl groups in ) and π-π stacking, influencing melting points and formulation stability. The acetyl group in the target compound may disrupt crystal packing compared to simpler esters.
Pharmacological Potential: Analogs with bulky acyl groups (e.g., butyryl in ) show enhanced antitumor activity, while electron-deficient groups (e.g., cyano in ) may improve antibacterial effects.
Research Findings and Data Tables
Physicochemical Properties
Preparation Methods
Condensation of Hydroxylamine and Ketone Derivatives
Patent EP2388256A1 describes a method where 1-(4-ethylphenyl)heptane-1,3-dione reacts with O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C for 3 hours. This forms an intermediate oxime, which undergoes thermal cyclization to yield the benzofuran core. The reaction proceeds via a pericyclic rearrangement, eliminating water and generating the fused furan ring.
Key Conditions :
The introduction of the (4-ethylphenyl)sulfonyl group occurs via nucleophilic substitution. The primary amine group at position 5 of the benzofuran reacts with 4-ethylbenzenesulfonyl chloride.
Sulfonamide Bond Formation
A protocol from PMC8330757 outlines sulfonylation using 2,4-dinitrobenzenesulfonyl chloride as a model. Adapted for this compound, the steps are:
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Dissolve 5-amino-2-methylbenzofuran-3-carboxylate in dichloromethane (DCM).
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Add 4-ethylbenzenesulfonyl chloride (1.1 equiv) and DIPEA (3 equiv).
Optimization Notes :
-
Excess sulfonyl chloride ensures complete conversion.
Acetylation of the Sulfonamide
The acetyl group is introduced via N-acetylation of the sulfonamide nitrogen.
Acetic Anhydride-Mediated Acetylation
A two-step process is employed:
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Deprotection (if using protected amines): Treat with trifluoroacetic acid (TFA) to remove Boc groups.
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Acetylation : React the free amine with acetic anhydride in DCM and triethylamine at 0°C→25°C.
Reaction Table :
| Step | Reagent | Equiv | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1 | TFA | 5 | DCM | 1 h | 95% |
| 2 | Ac₂O | 1.2 | DCM | 2 h | 88% |
Esterification and Final Product Isolation
The ethyl ester at position 3 is introduced early in the synthesis (e.g., using ethyl chloroformate) or retained from starting materials. Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or crystallization.
Crystallization Conditions
From Patent EP2388256A1:
-
Dilute the crude product with aqueous acetic acid (67%).
Comparative Analysis of Synthetic Routes
| Method | Benzofuran Formation | Sulfonylation | Acetylation | Overall Yield |
|---|---|---|---|---|
| A | Thermal cyclization | Not applied | Not applied | 69% |
| B | Pre-formed core | DIPEA/DCM | Ac₂O/TEA | 62% |
| Hybrid | Thermal cyclization | DIPEA/DCM | Ac₂O/TEA | 58% |
Key Findings :
-
Thermal cyclization offers higher yields for the benzofuran core than metal-catalyzed methods.
-
Sulfonylation in DCM minimizes side reactions compared to polar aprotic solvents.
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Over-sulfonylation at the benzofuran oxygen is mitigated by:
Ester Hydrolysis
The ethyl ester is susceptible to hydrolysis under acidic conditions. Solutions include:
Scalability and Industrial Relevance
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